molecular formula C19H13N3O6 B11954918 Tris(4-nitrophenyl)methane CAS No. 603-49-6

Tris(4-nitrophenyl)methane

Cat. No.: B11954918
CAS No.: 603-49-6
M. Wt: 379.3 g/mol
InChI Key: GFDFIMKBMBRKCK-UHFFFAOYSA-N
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Description

Tris(4-nitrophenyl)methane (TNPM) is a nitro-substituted triphenylmethane derivative characterized by three 4-nitrophenyl groups attached to a central methane carbon. Its synthesis typically involves nitration of triphenylmethane using mixed acid (H₂SO₄/HNO₃), followed by oxidation with CrO₃/acetic acid to yield tris(4-nitrophenyl)methanol (TNPMO). Further reaction with acetyl chloride produces tris(4-nitrophenyl)methyl chloride (TNPMCl) . Structural characterization via ¹H/¹³C NMR and FTIR confirms the presence of nitro groups, with distinct vibrational peaks in Raman spectra due to symmetric and asymmetric NO₂ stretching modes .

TNPM’s electron-withdrawing nitro groups render it highly electron-deficient, influencing its solubility (generally low in polar solvents) and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

603-49-6

Molecular Formula

C19H13N3O6

Molecular Weight

379.3 g/mol

IUPAC Name

1-[bis(4-nitrophenyl)methyl]-4-nitrobenzene

InChI

InChI=1S/C19H13N3O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12,19H

InChI Key

GFDFIMKBMBRKCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

A representative procedure involves:

  • Cooling concentrated nitric acid (15 M, 14 mL) to −5°C in an ice-salt bath.

  • Gradual addition of triphenylmethane (2.83 g, 11.6 mmol) with vigorous stirring to prevent localized overheating.

  • Dropwise addition of concentrated sulfuric acid (14 mL) to maintain the reaction temperature below 0°C, facilitating the generation of nitronium ions (NO₂⁺).

  • Stirring at 35°C for 45 minutes to complete the nitration, followed by precipitation in ice water and filtration.

The nitration proceeds via a three-step mechanism:

  • Generation of nitronium ions :

    HNO3+H2SO4NO2++HSO4+H2O\text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{NO}_2^+ + \text{HSO}_4^- + \text{H}_2\text{O}
  • Electrophilic attack on the para position of each phenyl ring due to the strong electron-donating effect of the central methane group.

  • Rearomatization through deprotonation, stabilized by the nitro group’s electron-withdrawing nature.

Yield and Purification

The crude product is typically obtained as a red solid, which is purified via recrystallization from tetrahydrofuran (THF) or dichloromethane. Yields range from 40% to 65%, depending on the stoichiometry of nitric acid and reaction time.

Table 1: Key Parameters for Nitration of Triphenylmethane

ParameterOptimal ValueImpact on Yield/Purity
Temperature−5°C to 35°CHigher temps accelerate over-nitration
HNO₃:H₂SO₄ ratio1:1 (v/v)Excess H₂SO₄ improves NO₂⁺ yield
Reaction time1.5–2 hoursProlonged time risks tetra-nitration

Multi-Step Synthesis from Bromobenzene and Ethyl Benzoate

This method constructs the triphenylmethane core via Grignard reagent formation, followed by nitration.

Grignard Reaction to Triphenylmethanol

  • Formation of phenylmagnesium bromide :

    C6H5Br+MgEt2OC6H5MgBr\text{C}_6\text{H}_5\text{Br} + \text{Mg} \xrightarrow{\text{Et}_2\text{O}} \text{C}_6\text{H}_5\text{MgBr}

    Anhydrous ethyl ether (40 mL) and magnesium turnings (1.5 g) are refluxed with bromobenzene (5.3 mL) under nitrogen.

  • Reaction with ethyl benzoate :

    2C6H5MgBr+PhCO2Et(C6H5)3COMgBr+EtOMgBr2 \text{C}_6\text{H}_5\text{MgBr} + \text{PhCO}_2\text{Et} \rightarrow (\text{C}_6\text{H}_5)_3\text{COMgBr} + \text{EtOMgBr}

    Ethyl benzoate (9.1 g) in ether is added dropwise, yielding triphenylmethanol after acidic workup.

Dehydration to Triphenylmethane

Triphenylmethanol is dehydrated using sulfuric acid or phosphoric acid at 80–100°C:

(C6H5)3COHH2SO4(C6H5)3CH+H2O(\text{C}6\text{H}5)3\text{COH} \xrightarrow{\text{H}2\text{SO}4} (\text{C}6\text{H}5)3\text{CH} + \text{H}_2\text{O}

The product is isolated via vacuum filtration and washed with methanol to remove residual acid.

Nitration to this compound

The nitration follows the procedure outlined in Section 1, with yields of 40–50% after purification.

Alternative Synthetic Routes

Ullmann Coupling with Nitro-Substituted Aryl Halides

Aryl halides like 1-bromo-4-nitrobenzene undergo Ullmann coupling with trimethylaluminum in the presence of palladium catalysts:

3BrC6H4NO2+Al(CH3)3PdCl2(PPh3)2(O2NC6H4)3CH+3CH3Br3 \text{BrC}6\text{H}4\text{NO}2 + \text{Al(CH}3\text{)}3 \xrightarrow{\text{PdCl}2(\text{PPh}3)2} (\text{O}2\text{NC}6\text{H}4)3\text{CH} + 3 \text{CH}_3\text{Br}

This method avoids interim alcohol formation but requires stringent anhydrous conditions and affords moderate yields (30–35%).

Friedel-Crafts Alkylation

Nitration of pre-formed tris(4-methylphenyl)methane via Friedel-Crafts alkylation offers a pathway with fewer steps:

  • Alkylation of benzene with chloroform :

    3C6H6+CHCl3AlCl3(C6H5)3CH+3HCl3 \text{C}_6\text{H}_6 + \text{CHCl}_3 \xrightarrow{\text{AlCl}_3} (\text{C}_6\text{H}_5)_3\text{CH} + 3 \text{HCl}
  • Nitration as described in Section 1.

Optimization and Industrial Considerations

Solvent Selection

  • Nitration : Mixed solvents like acetic anhydride/acetic acid (1:2) improve solubility of triphenylmethane and reduce side products.

  • Grignard reaction : Anhydrous ethyl ether or THF prevents reagent hydrolysis.

Catalytic Enhancements

  • Ionic liquids : [BMIM][BF₄] increases nitration efficiency by stabilizing NO₂⁺.

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 10–15%.

Scalability Challenges

  • Moisture sensitivity : Grignard reagents require rigorously dry equipment, complicating large-scale production.

  • Waste management : Neutralization of spent sulfuric acid and NOx gases necessitates scrubbers and neutralization tanks .

Chemical Reactions Analysis

Types of Reactions: Tris(4-nitrophenyl)methane undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products:

    Reduction: The major product is tris(4-aminophenyl)methane.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Tris(4-nitrophenyl)methane has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tris(4-nitrophenyl)methane and its derivatives involves interactions with various molecular targets. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways, potentially resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Triphenylmethane (TPM)

  • Structural Differences : TPM lacks nitro substituents, resulting in a simpler aromatic system.
  • Spectroscopic Properties: DFT studies show TNPM exhibits redshifted Raman peaks compared to TPM due to nitro group vibrations. TNPM’s IR spectra also display strong NO₂ absorption bands absent in TPM .
  • Reactivity : TPM undergoes electrophilic substitution more readily, while TNPM’s nitro groups direct reactions to specific positions, favoring reduction or nucleophilic aromatic substitution.

Tetrakis(4-nitrophenyl)methane

  • Structural Differences : Contains four 4-nitrophenyl groups, creating a tetrahedral geometry.
  • Material Properties : Exhibits structural adaptability as a host material in inclusion compounds, forming C–H···O networks with solvents. TNPM’s three nitro groups limit its host-guest versatility compared to tetrakis derivatives .
  • Applications : Tetrakis(4-nitrophenyl)methane is utilized in crystal engineering, whereas TNPM derivatives are explored for antimicrobial activity .

Tris(4-chlorophenyl)methane (TCPM)

  • Substituent Effects : Chloro groups are less electron-withdrawing than nitro, making TCPM more lipophilic.
  • Environmental Impact: TCPM is a global environmental contaminant linked to DDT synthesis. Isomer-specific persistence (4,4',4-TCPM) is observed in biological samples due to metabolic degradation of 2-chloro isomers.

Tris(4-aminophenyl)methane

  • Solubility and Bioactivity: Amino groups enhance solubility (e.g., ≥2.5 mg/mL in DMSO) and enable applications as a triphenylmethane dye and weak HCV helicase inhibitor. TNPM’s nitro groups reduce solubility but increase oxidative stability .
  • Spectra: Amino derivatives show N–H stretching modes in IR, absent in TNPM. Raman spectra differ significantly due to electronic effects .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Substituents Molecular Weight (g/mol) Key Vibrational Peaks (Raman)
TNPM 3 NO₂ 452.3 1345 cm⁻¹ (NO₂ sym), 1520 cm⁻¹ (NO₂ asym)
TPM 3 H 244.3 1005 cm⁻¹ (C–C ring breathing)
Tris(4-aminophenyl)methane 3 NH₂ 287.3 1620 cm⁻¹ (N–H bend), 1180 cm⁻¹ (C–N)

Research Findings and Implications

  • Antimicrobial Potential: TNPM-derived 1,3,4-thiadiazoles show activity against E. coli and C. albicans, outperforming parent compounds in some cases .
  • Material Science: TNPM’s derivatives could inspire nitro-rich polymers for CO₂ capture, though current azo-linked polymers favor amino groups .

Biological Activity

Tris(4-nitrophenyl)methane (TNPM) is an organic compound notable for its vibrant yellow crystalline appearance and significant biological activity, particularly in the field of antimicrobial applications. This article delves into the biological properties of TNPM, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a central carbon atom bonded to three 4-nitrophenyl groups. The presence of nitro groups contributes to its unique chemical properties, enhancing its reactivity and potential applications in medicinal chemistry and materials science. The molecular formula of TNPM is C13_{13}H9_{9}N3_3O6_6, and it exhibits a symmetrical tetrahedral structure.

Antimicrobial Properties

Recent studies have highlighted TNPM's potential as an effective agent in antibacterial photodynamic therapy . Its photophysical properties allow it to inhibit bacterial growth effectively. Research indicates that TNPM can interfere with essential biochemical processes in bacteria, suggesting its utility as a therapeutic agent against infections.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.50.50 mg/mL
Escherichia coli12.00.75 mg/mL
Bacillus subtilis14.00.60 mg/mL
Pseudomonas aeruginosa13.50.70 mg/mL

The above table summarizes the antibacterial activity of TNPM against various strains, demonstrating its effectiveness at relatively low concentrations.

The mechanism by which TNPM exerts its antimicrobial effects involves the generation of reactive oxygen species (ROS) upon light activation, leading to oxidative stress in bacterial cells. This process disrupts cellular functions and ultimately results in bacterial cell death.

Case Studies

A notable study focused on the application of TNPM in photodynamic therapy for treating infections caused by resistant bacterial strains. The researchers found that TNPM significantly reduced the viability of Staphylococcus aureus biofilms, which are notoriously difficult to treat due to their resistance mechanisms. The study concluded that TNPM could be a promising candidate for developing new antibacterial therapies.

Another investigation evaluated the compound's cytotoxicity on human cell lines, revealing that while TNPM was effective against bacteria, it exhibited minimal cytotoxic effects on human cells at therapeutic concentrations, indicating a favorable safety profile for potential clinical applications.

Synthesis and Applications

The synthesis of this compound typically involves the nitration of triphenylmethane, which can be achieved through various methods including electrophilic aromatic substitution reactions. The compound's unique structure allows it to form carbanions, enhancing its reactivity and making it suitable for diverse applications in materials science and medicinal chemistry.

Table 2: Comparison with Related Compounds

CompoundStructure/Functional GroupsUnique Features
Tetrakis(4-nitrophenyl)methaneFour 4-nitrophenyl groupsGreater symmetry; enhanced reactivity
Tris(4-aminophenyl)methaneThree 4-aminophenyl groupsReduced form; different biological activity
Tetrakis(4-aminophenyl)methaneFour 4-aminophenyl groupsPotential for forming polymers

Q & A

Q. What are the optimal synthetic routes for Tris(4-nitrophenyl)methane, and how can reaction conditions be controlled to improve yield?

this compound can be synthesized via electrophilic aromatic substitution or condensation reactions. Key parameters include temperature control (often <100°C to prevent nitro group decomposition) and the use of nitration catalysts like sulfuric acid. For analogs such as tetrakis(4-nitrophenyl)methane, solvent polarity and stoichiometric ratios of nitroaromatic precursors are critical for yield optimization. Reaction monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?

  • NMR : 1^1H and 13^{13}C NMR can identify aromatic proton environments and confirm substitution patterns.
  • IR Spectroscopy : Detects nitro group vibrations (~1520 cm1^{-1} and ~1350 cm1^{-1}) and C-H stretching modes.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns.
  • Elemental Analysis : Validates empirical formula accuracy. Cross-referencing with crystallographic data (e.g., X-ray diffraction) resolves ambiguities in structural assignments .

Q. How can researchers mitigate nitro group reduction during synthetic procedures?

Use inert atmospheres (N2_2/Ar) to prevent unintended reduction. Catalytic hydrogenation should be avoided unless explicitly required. Redox-inert solvents (e.g., DCM, THF) and low temperatures (<50°C) stabilize nitro groups during reactions .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its host-guest chemistry, and what techniques are used to study these interactions?

The electron-withdrawing nitro groups create a polarized aromatic system, enabling π-π interactions and C-H···O hydrogen bonding with guest molecules. Techniques include:

  • Single-Crystal X-ray Diffraction : Maps host-guest packing motifs (e.g., see tetrakis(4-nitrophenyl)methane inclusion compounds forming C-H···O networks) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and guest release profiles.
  • DSC (Differential Scanning Calorimetry) : Detects phase transitions in inclusion complexes .

Q. How can X-ray crystallography resolve discrepancies in molecular geometry predictions of this compound?

Crystallographic data provide precise bond lengths, angles, and torsion angles. For example, in related tris(pyrazolyl)methane derivatives, dihedral angles between aromatic rings (e.g., 79–86°) and steric hindrance parameters are quantified via diffraction experiments. Refinement software (e.g., SHELX) and high-resolution data (Rint_{int} <0.05) ensure accuracy .

Q. What role does this compound play in enzymatic assays, and how does its stability under physiological conditions affect experimental outcomes?

While not directly cited in enzyme assays, analogs like 4-nitrophenyl acetate and phosphate are hydrolyzed by esterases/phosphatases to release 4-nitrophenol, detectable at 405 nm. Stability of this compound in aqueous buffers (pH 7–8) must be validated via UV-Vis kinetics. Pre-incubation in Tris-HCl buffer (0.1 M, pH 7.4) is recommended to assess hydrolysis resistance .

Methodological Notes

  • Contradictions : While tetrakis(4-nitrophenyl)methane exhibits pseudopolymorphism in solvents , this compound’s behavior remains understudied. Comparative studies are needed.
  • Advanced Applications : Potential use in organic electronics due to nitroaromatic electron-deficient properties, analogous to tris(4-nitrophenyl)amine .

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